molecular formula C20H22N4O4S2 B276180 N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Katalognummer B276180
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: KVKMRUSXGITVHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Wirkmechanismus

BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of many types of cancer. N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation. This results in the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Biochemical and physiological effects:
N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. It has also been shown to enhance the activity of other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of B-cell receptor signaling in cancer. However, its complex synthesis process and limited solubility in aqueous solutions can pose challenges for experimental design and interpretation of results.

Zukünftige Richtungen

There are several future directions for the development and application of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. One area of focus is the identification of biomarkers that can predict response to N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea treatment, which can help to personalize therapy and improve patient outcomes. Another area of interest is the combination of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea with other targeted therapies or immunotherapies, which can enhance its anti-tumor activity and overcome resistance mechanisms. Finally, the development of more efficient and scalable synthesis methods for N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea can facilitate its translation into clinical practice.

Synthesemethoden

The synthesis of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, including the preparation of the key intermediate 3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol, followed by the reaction with N-methyl-N-(thiophen-2-yl)formamide to form the final product. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both as a single agent and in combination with other therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in patients with various types of cancer.

Eigenschaften

Molekularformel

C20H22N4O4S2

Molekulargewicht

446.5 g/mol

IUPAC-Name

2-[6-(4-methoxyphenyl)-4-oxo-3-propan-2-ylthieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C20H22N4O4S2/c1-11(2)24-18(26)17-14(22-20(24)29-10-16(25)23-19(27)21-3)9-15(30-17)12-5-7-13(28-4)8-6-12/h5-9,11H,10H2,1-4H3,(H2,21,23,25,27)

InChI-Schlüssel

KVKMRUSXGITVHW-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

Kanonische SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.